(R)-Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride is a compound that features both azetidine and pyrrolidine rings. These nitrogen-containing heterocycles are of significant interest in medicinal chemistry due to their potential biological activities. The compound is often explored for its pharmacological properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride typically involves the construction of the azetidine and pyrrolidine rings followed by their coupling. One common method involves the reaction of azetidine with a pyrrolidine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
®-Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the rings, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups into the molecule .
Scientific Research Applications
®-Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including neurological disorders and infections.
Mechanism of Action
The mechanism of action of ®-Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through these interactions, which can alter cellular pathways and lead to therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler nitrogen-containing heterocycle with similar biological activities.
Azetidine: Another nitrogen-containing ring that shares structural similarities with the compound.
Pyrrolizidine: A bicyclic compound with related pharmacological properties.
Uniqueness
®-Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride is unique due to its combination of azetidine and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for more diverse interactions with molecular targets, potentially leading to more effective therapeutic applications .
Properties
Molecular Formula |
C8H15ClN2O |
---|---|
Molecular Weight |
190.67 g/mol |
IUPAC Name |
azetidin-1-yl-[(3R)-pyrrolidin-3-yl]methanone;hydrochloride |
InChI |
InChI=1S/C8H14N2O.ClH/c11-8(10-4-1-5-10)7-2-3-9-6-7;/h7,9H,1-6H2;1H/t7-;/m1./s1 |
InChI Key |
CWBRHQWHOXMFTC-OGFXRTJISA-N |
Isomeric SMILES |
C1CN(C1)C(=O)[C@@H]2CCNC2.Cl |
Canonical SMILES |
C1CN(C1)C(=O)C2CCNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.